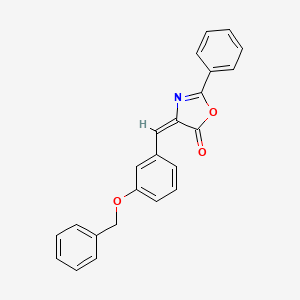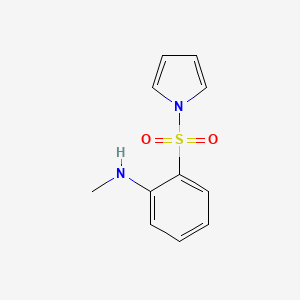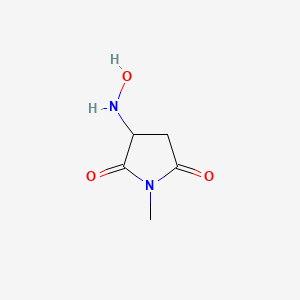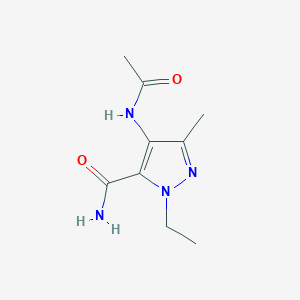
4-Acetamido-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamido-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide: is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Acetamido-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-ethyl-1H-pyrazole-5-carboxylic acid with acetic anhydride and ammonia. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions:
4-Acetamido-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Major Products Formed:
Applications De Recherche Scientifique
Chemistry:
In chemistry, 4-Acetamido-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology:
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications .
Medicine:
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure can be modified to enhance its pharmacokinetic and pharmacodynamic properties, making it a promising lead compound for the development of new medications .
Industry:
In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications .
Mécanisme D'action
The mechanism of action of 4-Acetamido-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Molecular Targets and Pathways Involved:
Comparaison Avec Des Composés Similaires
3-Methyl-1-phenyl-1H-pyrazole-5-carboxamide: Similar structure but with a phenyl group instead of an ethyl group.
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: Similar structure but with an amino group instead of an acetamido group.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide: Similar structure but with a chloro group instead of an acetamido group.
Uniqueness:
4-Acetamido-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetamido group enhances its potential for hydrogen bonding and interactions with biological targets, while the ethyl and methyl groups contribute to its overall stability and reactivity .
Propriétés
Numéro CAS |
89239-63-4 |
|---|---|
Formule moléculaire |
C9H14N4O2 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
4-acetamido-2-ethyl-5-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C9H14N4O2/c1-4-13-8(9(10)15)7(5(2)12-13)11-6(3)14/h4H2,1-3H3,(H2,10,15)(H,11,14) |
Clé InChI |
KUESLUSYRCODSK-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C(=N1)C)NC(=O)C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


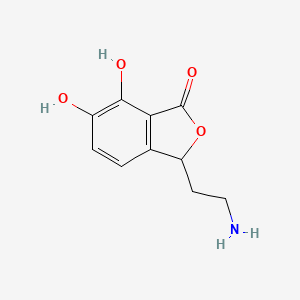

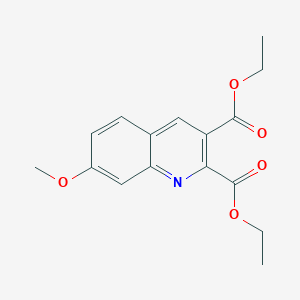

![(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-([1,1'-biphenyl]-4-yl)-4,5-dihydrooxazole)](/img/structure/B15207921.png)
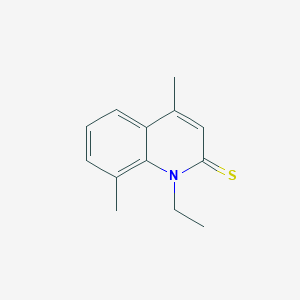
![2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207928.png)
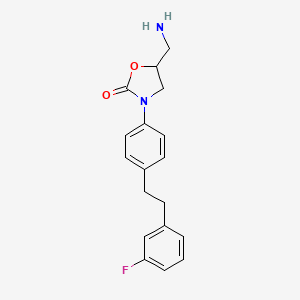
![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207938.png)

